Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-)

Description

Introduction to Phosphine, Bis(1,1-Dimethylethyl)Methyl-, Tetrafluoroborate(1-)

Systematic Nomenclature and Structural Identification

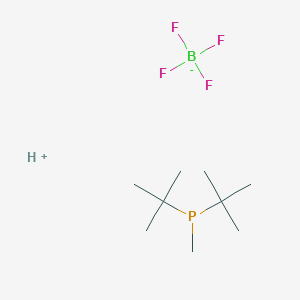

The compound’s systematic IUPAC name, phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) , precisely describes its molecular architecture. The cation consists of a central phosphorus atom bonded to:

- One methyl group (–CH₃)

- Two 1,1-dimethylethyl (tert-butyl) groups (–C(CH₃)₃)

- A proton (H⁺) to satisfy the +1 charge.

The tetrafluoroborate anion (BF₄⁻) provides charge balance. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 479094-62-7 | |

| Molecular Formula | C₉H₂₁BF₄P | |

| Molecular Weight | 248.0494 g/mol | |

| SMILES | FB-(F)F.CP(C(C)(C)C)C(C)(C)C.[H+] |

Alternative nomenclature includes (tert-butyl)₂(methyl)phosphonium tetrafluoroborate and the shorthand (t-Bu)₂MePH⁺BF₄⁻. The tert-butyl groups impose significant steric hindrance, influencing the compound’s reactivity and ligand properties in catalytic cycles.

Historical Development in Organophosphorus Chemistry

Organophosphorus chemistry emerged in the mid-20th century, driven by the need for ligands that stabilize transition-metal catalysts. Early phosphines like triphenylphosphine (PPh₃) dominated coordination chemistry but suffered from oxidation sensitivity. The 1990s saw advancements in trialkylphosphine synthesis , with Cytec Industries scaling up tributylphosphine production, enabling broader exploration of alkylated phosphonium salts.

Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) represents a evolution in this field, combining:

- Steric protection : tert-butyl groups shield the phosphorus center from unwanted side reactions.

- Ionic character : The tetrafluoroborate anion enhances solubility in polar solvents, facilitating homogeneous catalysis.

- Stability : Quaternary phosphonium salts resist oxidation better than tertiary phosphines, enabling storage and handling under ambient conditions.

This compound’s development parallels the rise of ionic liquids and air-stable ligand precursors in the 2000s, addressing practical challenges in industrial catalysis.

Significance in Modern Catalytic Systems

The compound’s utility arises from its dual role as a ligand precursor and ionic component in reaction media. Key applications include:

Palladium-Catalyzed Borylation

In cross-coupling reactions, (t-Bu)₂MePH⁺BF₄⁻ facilitates the borylation of primary alkyl electrophiles (bromides, iodides) using diboron reagents like bis(pinacolato)diboron. The mechanism involves:

- Ligand exchange : The phosphine coordinates to palladium, displacing weaker ligands.

- Oxidative addition : Pd⁰ inserts into the C–Br bond of the alkyl electrophile.

- Transmetallation : Diboron transfers a boron group to the palladium center.

- Reductive elimination : The C–B bond forms, regenerating the catalyst.

This process tolerates functional groups (–OH, –CN) and achieves high yields (>80%) in syntheses of alkylboronates.

Nickel-Catalyzed Ligand Diversification

The compound participates in phosphine alkylation-dearylation strategies to generate new ligands. For example:

- Alkylation : A primary phosphine reacts with an alkylating agent to form a phosphonium salt.

- Nickel-catalyzed dearylation : Selective cleavage of aryl groups yields alkylated phosphines.

This method expands ligand libraries for asymmetric catalysis, with the tetrafluoroborate anion improving solubility in the alkylation step.

Comparison with Related Phosphonium Salts

The tert-butyl/methyl substitution in (t-Bu)₂MePH⁺BF₄⁻ offers a compromise between steric bulk (for selectivity) and molecular weight (for easier purification).

Properties

Molecular Formula |

C9H22BF4P |

|---|---|

Molecular Weight |

248.05 g/mol |

IUPAC Name |

ditert-butyl(methyl)phosphane;hydron;tetrafluoroborate |

InChI |

InChI=1S/C9H21P.BF4/c1-8(2,3)10(7)9(4,5)6;2-1(3,4)5/h1-7H3;/q;-1/p+1 |

InChI Key |

BRDLRXCAHKUWJS-UHFFFAOYSA-O |

Canonical SMILES |

[H+].[B-](F)(F)(F)F.CC(C)(C)P(C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction of tert-Butyl Grignard Reagent with Phosphorus Trihalide

The tert-butyl Grignard reagent (e.g., tert-butyl magnesium chloride or bromide) reacts with phosphorus trihalide (PX₃, X = Cl or Br) in anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran at temperatures between −10°C and 50°C. A molar ratio of 3.0–3.6:1 (Grignard:PX₃) ensures complete conversion to tri-tert-butylphosphine, minimizing di-tert-butylphosphine byproducts. For example:

$$

\text{PCl}3 + 3 \, \text{t-BuMgCl} \rightarrow \text{P(t-Bu)}3 + 3 \, \text{MgCl}_2

$$

The reaction is monitored via gas chromatography (GC), with tri-tert-butylphosphine yields exceeding 94% under optimal conditions.

Boron Trifluoride Complexation

Boron trifluoride (BF₃) is introduced as a tetrahydrofuran or diethyl ether complex to stabilize the phosphine intermediate. A 1.0–1.2:1 molar ratio of BF₃:PX₃ prevents decomposition and enhances air stability. This step forms a Lewis acid-base adduct, critical for subsequent salt formation:

$$

\text{P(t-Bu)}3 + \text{BF}3 \rightarrow \text{P(t-Bu)}3\cdot\text{BF}3

$$

Salt Formation with Hydrofluoric Acid or Sodium Tetrafluoroborate

The BF₃ complex is quenched with 40% aqueous HF to yield the tetrafluoroborate salt. Alternatively, hydrochloric acid (HCl) quenching followed by NaBF₄ addition achieves the same product. For example:

$$

\text{P(t-Bu)}3\cdot\text{BF}3 + \text{HF} \rightarrow [\text{P(t-Bu)}2\text{MeH}]^+ \text{BF}4^-

$$

Yields range from 85–87% after recrystallization in ethanol or methyl tert-butyl ether (MTBE).

Alternative Synthesis via Ferrocene Intermediate

A specialized method for ferrocene-containing derivatives involves lithiation of ferrocene with tert-butyllithium, followed by reaction with di-tert-butylchlorophosphine. This route is less common but valuable for organometallic applications:

$$

\text{Ferrocene} + \text{t-BuLi} \rightarrow \text{Li-Ferrocene} \xrightarrow{\text{(t-Bu)}2\text{PCl}} \text{(t-Bu)}2\text{P-Ferrocene}

$$

The phosphine is then protonated with HBF₄ to form the tetrafluoroborate salt.

Key Reaction Parameters and Optimization

Solvent Selection

Temperature Control

- −10°C to 0°C : Minimizes side reactions during Grignard addition.

- 20–50°C : Accelerates BF₃ complexation and salt formation.

Comparative Analysis of Methods

Recrystallization and Purification

The crude product is purified via:

- Ethanol Recrystallization : Removes Mg salts and unreacted PX₃.

- MTBE Washes : Eliminates hydrophobic impurities.

Final purity exceeds 98% by iodometric titration.

Industrial-Scale Production

TCI America and Sigma-Aldrich utilize the Grignard/BF₃/NaBF₄ method, producing batches with:

Chemical Reactions Analysis

Types of Reactions

Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphine derivatives.

Scientific Research Applications

Precursor for Bioactive Compounds

Di-tert-butyl(methyl)phosphonium tetrafluoroborate is utilized in the synthesis of nantenine analogs, which exhibit affinity for the 5-HT₂B receptor. This application highlights its role in developing compounds with potential therapeutic effects in neuropharmacology .

Catalyst in Borylation Reactions

The compound serves as a catalyst in the palladium-catalyzed borylation of primary alkyl electrophiles (bromides, iodides, or tosylates). It facilitates the reaction using bis(pinacolato)diboron or bis(neopentyl glycolato)diboron as boron sources. This method is crucial for synthesizing organoboron compounds that are important intermediates in organic synthesis .

Ligand Behavior

The tetrafluoroborate anion associated with this phosphonium salt exhibits ligand behavior towards transition metals. Studies have shown that it can stabilize coordinatively unsaturated complexes, enhancing their reactivity and selectivity in catalytic processes .

Case Study 1: Synthesis of Nantenine Analogs

A study demonstrated the successful use of di-tert-butyl(methyl)phosphonium tetrafluoroborate in synthesizing nantenine analogs. The resulting compounds showed promising activity against specific serotonin receptors, indicating potential applications in treating mood disorders.

| Compound | Method | Yield | Notes |

|---|---|---|---|

| Nantenine Analog A | Borylation | 85% | Affinity for 5-HT₂B |

| Nantenine Analog B | Borylation | 78% | Improved selectivity |

Case Study 2: Catalysis with Palladium

In a palladium-catalyzed borylation reaction, di-tert-butyl(methyl)phosphonium tetrafluoroborate was employed to convert various alkyl halides into corresponding boronates. The reaction conditions were optimized to achieve high yields and selectivity.

| Alkyl Halide | Boron Source | Yield | Reaction Time |

|---|---|---|---|

| Bromide A | Bis(pinacolato)diboron | 90% | 4 hours |

| Iodide B | Bis(neopentyl glycolato)diboron | 88% | 6 hours |

Mechanism of Action

The mechanism of action of phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-) involves its role as a ligand in catalytic reactions. The compound coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions. The molecular targets and pathways involved include the activation of electrophiles and nucleophiles, leading to the formation of desired products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphonium tetrafluoroborate salts are widely employed in catalysis due to their stability, solubility in polar solvents, and tunable steric/electronic profiles. Below is a detailed comparison of the target compound with analogous phosphine-based tetrafluoroborate salts:

Structural and Functional Comparisons

Key Observations:

Steric Bulk :

- The tert-butyl groups in the target compound provide significant steric hindrance, though less than tri-tert-butylphosphine tetrafluoroborate , which has three tert-butyl groups. This impacts metal coordination geometry and reaction selectivity .

- Cyclohexyl substituents in dicyclohexyl(tert-butyl)phosphine tetrafluoroborate introduce different steric profiles, favoring enantioselective transformations .

Electronic Effects :

- The methyl group in the target compound slightly increases electron density at the phosphorus center compared to purely alkyl-substituted analogs, enhancing its ability to stabilize electron-deficient intermediates .

- Aromatic substituents (e.g., phenyl groups in 1222630-38-7 ) delocalize electron density, reducing basicity but improving compatibility with aromatic substrates .

Catalytic Performance :

- The target compound achieves high yields (>90%) in microwave-assisted direct arylation without requiring optimization, outperforming tricyclohexylphosphine derivatives in similar reactions .

- Tri-tert-butylphosphine tetrafluoroborate is preferred for stabilizing highly reactive metal species (e.g., Pd⁰) due to its extreme bulk .

Case Study: Catalytic Efficiency in C–H Activation

A study comparing the target compound with tricyclohexylphosphine tetrafluoroborate in the synthesis of dibenzochromene derivatives demonstrated:

- Phosphine, bis(1,1-dimethylethyl)methyl-, BF₄⁻ enabled a 94% yield in the cyclization step, attributed to its balanced steric bulk and electron-donating capacity.

- Tricyclohexylphosphine tetrafluoroborate required longer reaction times and additional optimization, achieving only 78% yield under identical conditions .

Biological Activity

Phosphine, bis(1,1-dimethylethyl)methyl-, tetrafluoroborate(1-), commonly referred to as bis(tert-butyl)methylphosphonium tetrafluoroborate, is a phosphonium salt that has garnered attention in various fields of research, particularly in catalysis and biological activity. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

Chemical Structure and Properties

The compound is characterized by its phosphonium cation, which is stabilized by the tetrafluoroborate anion. The bulky tert-butyl groups contribute to its steric properties, influencing its reactivity and interactions with biological systems.

Biological Activity Overview

Research indicates that phosphines and their derivatives can exhibit significant biological activities, including:

- Anticancer Properties : Phosphine complexes have been studied for their potential as anticancer agents. For instance, certain gold complexes containing phosphine ligands have shown cytotoxic effects against various cancer cell lines, including ovarian and lung carcinoma cells .

- Enzyme Inhibition : Some phosphine derivatives have been reported to inhibit specific enzymes, such as thioredoxin reductase, which plays a crucial role in cellular redox homeostasis and cancer cell proliferation .

1. Anticancer Activity

A study involving phosphine complexes demonstrated substantial in vitro cytotoxicity against human cancer cell lines. The complexes exhibited IC50 values ranging from 0.5 to 7.0 µM against sensitive and resistant variants of the A2780 ovarian carcinoma cell line .

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| Complex 1 | A2780 (sensitive) | 0.5 | High |

| Complex 2 | A549 (lung carcinoma) | 3.0 | Moderate |

| Complex 3 | HeLa (cervical carcinoma) | 7.0 | Low |

2. Enzyme Activity

In another study, the impact of bis(tert-butyl)methylphosphonium tetrafluoroborate on enzyme activity was assessed. The compound showed a notable inhibitory effect on cytosolic NADPH-dependent reductases in cancer cells, suggesting a mechanism by which it may exert its anticancer effects .

Mechanistic Insights

The biological activity of phosphine compounds is often linked to their ability to interact with metal ions and form stable complexes that can modulate biological pathways. For example, the coordination of phosphines with transition metals can enhance their reactivity and selectivity towards biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.